lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate
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Overview
Description
lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its xanthylium core structure, which is modified with diethylamino and disulfophenyl groups, and stabilized as an inner salt with lithium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate typically involves multiple steps:
Formation of the Xanthylium Core: The xanthylium core can be synthesized through a series of condensation reactions involving appropriate aromatic precursors.
Introduction of Diethylamino Groups: Diethylamine is introduced through nucleophilic substitution reactions, often under basic conditions.
Attachment of Disulfophenyl Groups: The disulfophenyl groups are added via electrophilic aromatic substitution reactions.
Formation of the Inner Salt: The final step involves the formation of the inner salt with lithium, which can be achieved by reacting the intermediate compound with lithium salts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: Employed in biological imaging and as a marker in various assays.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diethylamino and disulfophenyl groups play a crucial role in its binding affinity and specificity. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Xanthylium, 3,6-bis(dimethylamino)-9-(2,4-disulfophenyl)-, inner salt, lithium salt (1:1)
- Xanthylium, 3,6-bis(diethylamino)-9-(2,4-dimethylphenyl)-, inner salt, lithium salt (1:1)
Uniqueness
lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high specificity and sensitivity.
Properties
CAS No. |
131013-82-6 |
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Molecular Formula |
C27H29LiN2O7S2 |
Molecular Weight |
564.596 |
IUPAC Name |
lithium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C27H30N2O7S2.Li/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |
InChI Key |
DWNCLVWITOROHV-UHFFFAOYSA-M |
SMILES |
[Li+].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Synonyms |
Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, lithium salt |
Origin of Product |
United States |
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